molecular formula C12H11NO4 B1211893 Mimosamycin CAS No. 59493-94-6

Mimosamycin

Cat. No.: B1211893
CAS No.: 59493-94-6
M. Wt: 233.22 g/mol
InChI Key: BXQZTMMXFKFJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mimosamycin is a natural product found in Streptomyces albidoflavus, Streptomyces lavendulae, and other organisms with data available.

Scientific Research Applications

Synthesis and Characterization

  • Mimosamycin, a complex organic compound, has been synthesized through multiple chemical steps, showcasing the compound's intricate structure and potential for diverse applications in chemical research. Kesteleyn and de Kimpe (2000) detailed an eight-step synthesis process, emphasizing the compound's intricate structural composition and chemical reactivity (Kesteleyn & de Kimpe, 2000).
  • Fukumi, Maruyama, Yoshida, and Arai (1978) described a large-scale production method for this compound, highlighting its isolation and chemical characterization. This process underlines the potential for producing this compound in quantities suitable for research and industrial applications (Fukumi, Maruyama, Yoshida, & Arai, 1978).

Biological Activity and Applications

  • Arai, Yazawa, and Mikami (1976) discovered that Streptomyces lavendulae produces this compound, noting its activity against mycobacteria. This suggests this compound's potential use in researching treatments for bacterial infections (Arai, Yazawa, & Mikami, 1976).
  • Mikami, Yokoyama, Omi, and Arai (1976) identified this compound as an antibiotic mainly active against Mycobacterium tuberculosis, indicating its potential application in tuberculosis research (Mikami, Yokoyama, Omi, & Arai, 1976).
  • Rashid, Gustafson, and Boyd (2001) reported the cytotoxicity of this compound against human tumor cell lines, suggesting its potential use in cancer research and drug development (Rashid, Gustafson, & Boyd, 2001).

Properties

59493-94-6

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

7-methoxy-2,6-dimethylisoquinoline-3,5,8-trione

InChI

InChI=1S/C12H11NO4/c1-6-10(15)7-4-9(14)13(2)5-8(7)11(16)12(6)17-3/h4-5H,1-3H3

InChI Key

BXQZTMMXFKFJIY-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=CN(C(=O)C=C2C1=O)C)OC

Canonical SMILES

CC1=C(C(=O)C2=CN(C(=O)C=C2C1=O)C)OC

59493-94-6

synonyms

mimosamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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